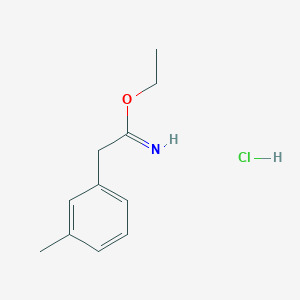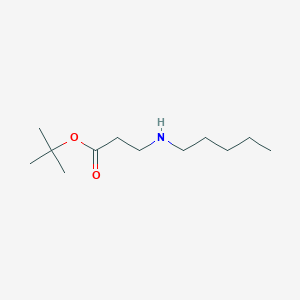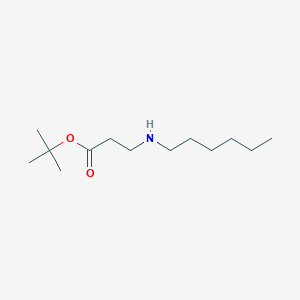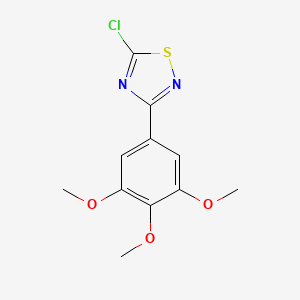
Ethyl 2-(3-methylphenyl)ethanecarboximidate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-methylphenyl)ethanecarboximidate hydrochloride is a chemical compound widely used in scientific research. Its versatile nature makes it an excellent tool for studying various reactions and synthesizing complex organic compounds.
Preparation Methods
The synthesis of Ethyl 2-(3-methylphenyl)ethanecarboximidate hydrochloride typically involves the reaction of ethyl 2-(3-methylphenyl)ethanoate with an appropriate imidating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods often involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Ethyl 2-(3-methylphenyl)ethanecarboximidate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of primary alcohols.
Substitution: Nucleophilic substitution reactions are common, where the imidate group can be replaced by other nucleophiles such as amines or thiols, forming new compounds with different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 2-(3-methylphenyl)ethanecarboximidate hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 2-(3-methylphenyl)ethanecarboximidate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of the target molecule’s structure and function, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Ethyl 2-(3-methylphenyl)ethanecarboximidate hydrochloride can be compared with other similar compounds such as:
Ethyl 2-phenylethanoate: Similar in structure but lacks the imidate group, making it less reactive in certain chemical reactions.
Ethyl 2-(4-methylphenyl)ethanecarboximidate hydrochloride: Similar but with a different position of the methyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules.
The uniqueness of this compound lies in its specific structural features that confer distinct reactivity and interaction profiles .
Properties
IUPAC Name |
ethyl 2-(3-methylphenyl)ethanimidate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-3-13-11(12)8-10-6-4-5-9(2)7-10;/h4-7,12H,3,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMOINNNJMQDPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CC1=CC=CC(=C1)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-Butyl 3-[(3-methylbutyl)amino]propanoate](/img/structure/B6340613.png)
![tert-Butyl 3-{[2-(dimethylamino)ethyl]amino}propanoate](/img/structure/B6340621.png)


![tert-Butyl 3-[(3-butoxypropyl)amino]propanoate](/img/structure/B6340626.png)
![tert-Butyl 3-[(pentan-3-yl)amino]propanoate](/img/structure/B6340643.png)
![tert-Butyl 3-[(2-ethoxyethyl)amino]propanoate](/img/structure/B6340656.png)


![5-Chloro-3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340669.png)
![5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340673.png)

![5-Chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340681.png)
![5-Chloro-3-[(2,4-dichlorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340689.png)
